molecular formula C8H10O B213139 2-Methylbenzyl alcohol CAS No. 89-95-2

2-Methylbenzyl alcohol

Cat. No. B213139
CAS RN: 89-95-2
M. Wt: 122.16 g/mol
InChI Key: XPNGNIFUDRPBFJ-UHFFFAOYSA-N
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Patent
US05472970

Procedure details

The preferred conditions are to dissolve 1 mole of alcohol (II) and 1.25 to 1.75 mole of ester (V) in which R4 is methyl in 25 to 35 parts by weight of toluene, referred to the quantity of (II) used. The solution is heated to 65°-75° C., 0.025 to 0.05 mole of sodium methylate is added, and the toluene-methanol azeotrope formed is distilled slowly for 1 to 2 hours. A further 0.0125 to 0.025 mole of sodium methylate is added and the solution is distilled for 30 minutes to 1 hour; this last operation is repeated once more. The products of the reaction are then isolated and purified by the aforesaid techniques.
[Compound]
Name
alcohol
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
1.5 (± 0.25) mol
Type
reactant
Reaction Step One
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0375 (± 0.0125) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[C:4]1([CH3:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[C:4]1([CH3:10])[C:9]([CH2:1][OH:2])=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
alcohol
Quantity
1 mol
Type
reactant
Smiles
Name
ester
Quantity
1.5 (± 0.25) mol
Type
reactant
Smiles
Step Two
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.0375 (± 0.0125) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated to 65°-75° C.

Outcomes

Product
Name
Type
product
Smiles
C=1(C(=CC=CC1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.